2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

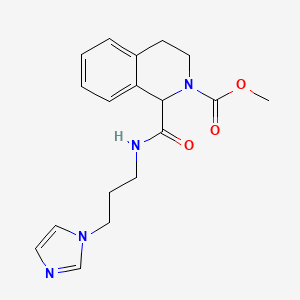

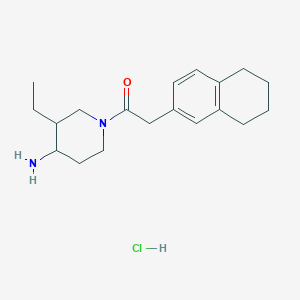

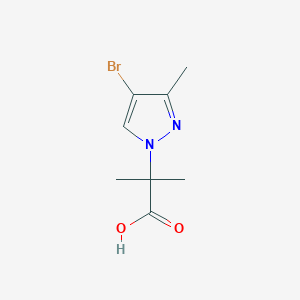

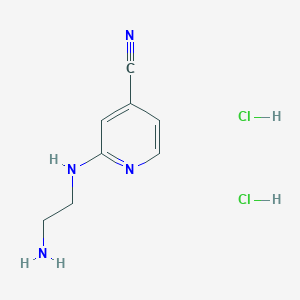

“2-((2-Aminoethyl)amino)isonicotinonitrile dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2N4 . It is a powder at room temperature .

Molecular Structure Analysis

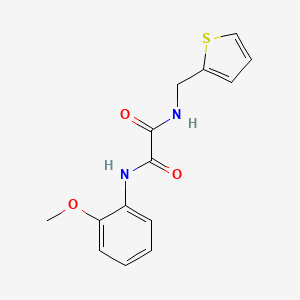

The molecular structure of this compound can be represented by the InChI code: 1S/C8H10N4.2ClH/c9-2-4-12-8-5-7(6-10)1-3-11-8;;/h1,3,5H,2,4,9H2,(H,11,12);2*1H . This indicates that the molecule consists of a pyridine ring with an aminoethylamino group and a nitrile group attached to it, along with two hydrochloride ions.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 235.12 .Scientific Research Applications

Anticancer Applications

The derivative of 2-Aminonicotinonitrile has been investigated for its potential in anticancer applications. This derivative was reacted with various bi-functional reagents to produce a range of compounds, including pyrimidine, thiourea, acetamide, and isoindoline derivatives. These derivatives were then evaluated for their potential anticancer properties, showcasing the versatility and significance of 2-((2-Aminoethyl)amino)isonicotinonitrile in medicinal chemistry (Mansour, Sayed, Marzouk, & Shaban, 2021).

Corrosion Inhibition

Pyridine derivatives, including 2-((2-Aminoethyl)amino)isonicotinonitrile, have shown effectiveness as corrosion inhibitors. Specifically, their application in protecting N80 steel in acidic environments was studied, revealing their potential in industrial applications to prevent corrosion-related damage (Ansari, Quraishi, & Singh, 2015).

Catalysis in Organic Synthesis

This compound has been used in the synthesis of various organic compounds, such as 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives. Its role in catalysis under solvent-free conditions highlights its importance in green chemistry and sustainable practices (Ghashang, Aswin, & Mansoor, 2014).

Synthesis of Heterocyclic Compounds

Research has shown the utility of 2-((2-Aminoethyl)amino)isonicotinonitrile in synthesizing various heterocyclic compounds. These include pyranopyrazoles and diaminopyridines, indicating the compound's versatility in creating diverse molecular structures, crucial in pharmaceutical and synthetic chemistry (Zolfigol, Kiafar, Yarie, Taherpour, Fellowes, Hancok, & Yari, 2017).

Hemoglobin Allosteric Modifiers

Studies have explored derivatives of 2-((2-Aminoethyl)amino)isonicotinonitrile as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin, suggesting their potential in treating conditions related to oxygen supply, such as ischemia and stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

2-(2-aminoethylamino)pyridine-4-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-2-4-12-8-5-7(6-10)1-3-11-8;;/h1,3,5H,2,4,9H2,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEBDZFDRRYXLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)NCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)

![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)